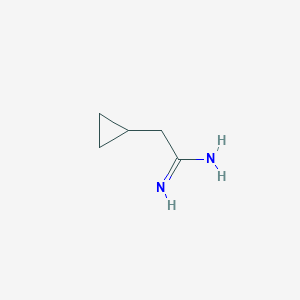

2-Cyclopropylethanimidamide

Description

2-Cyclopropylethanimidamide is an amidine derivative featuring a cyclopropane ring attached to the ethyl backbone of the amidine group. Its hydrochloride salt, this compound hydrochloride, has been listed in commercial catalogs but is currently discontinued, indicating challenges in synthesis, stability, or market demand .

Propriétés

IUPAC Name |

2-cyclopropylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKGGUVUUBZSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630587 | |

| Record name | Cyclopropylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779261-94-8 | |

| Record name | Cyclopropylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylethanimidamide typically involves the reaction of cyclopropylamine with acetonitrile in the presence of hydrogen chloride gas. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the formation of the desired product. The general reaction scheme is as follows:

- Cyclopropylamine + Acetonitrile + HCl → this compound hydrochloride

- The hydrochloride salt can then be neutralized to obtain the free base form of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

- Raw Material Preparation : Ensuring the purity and availability of cyclopropylamine and acetonitrile.

- Reaction Setup : Using large reactors with precise temperature and pressure control.

- Product Isolation : Employing techniques like crystallization or distillation to isolate the desired product.

- Purification : Further purification steps to achieve the required purity for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropylethanimidamide can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding oximes or nitriles.

- Reduction : Reduction reactions can convert it into amines or other reduced forms.

- Substitution : It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

- Substitution : Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

- Oxidation : Formation of oximes or nitriles.

- Reduction : Formation of primary or secondary amines.

- Substitution : Formation of substituted amidines or other derivatives.

Applications De Recherche Scientifique

2-Cyclopropylethanimidamide has several applications in scientific research, including:

- Chemistry : Used as a building block for synthesizing more complex molecules, including heterocycles and pharmaceuticals.

- Biology : Investigated for its potential biological activity, including antimicrobial and antiviral properties.

- Medicine : Explored for its potential therapeutic applications, particularly in the development of new drugs.

- Industry : Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-Cyclopropylethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The cyclopropyl group imparts rigidity to the molecule, which can influence its binding affinity and specificity towards target proteins or nucleic acids.

Comparaison Avec Des Composés Similaires

Core Structural Features

- 2-Cyclopropylethanimidamide : Contains a cyclopropane ring directly bonded to the ethyl backbone of the amidine group.

- n3-Cyclopropyl-4H-1,2,4-triazole-3,5-diamine: A triazole derivative with a cyclopropane substituent, differing in the heterocyclic core and additional amino groups .

- 2-(2-Isopropyl-5-methylphenoxy)ethanimidamide: Features a phenoxy group with bulky substituents (isopropyl and methyl) instead of a cyclopropane, altering steric and electronic properties .

Molecular Properties

Key Observations :

Physicochemical and Functional Differences

Reactivity and Stability

- Cyclopropane Derivatives : The strained cyclopropane ring in this compound may enhance reactivity in ring-opening reactions or interactions with biological targets. However, this strain could also reduce stability during storage or synthesis .

- Phenoxy-Substituted Analog: The bulky substituents in 2-(2-Isopropyl-5-methylphenoxy)ethanimidamide may improve lipophilicity, favoring membrane permeability in biological systems, but could hinder synthetic accessibility .

Activité Biologique

2-Cyclopropylethanimidamide (CPEA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group attached to an ethanimidamide backbone. This structural feature is believed to contribute to its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas where CPEA demonstrates significant biological activity:

- Inhibition of Enzymes : CPEA has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it exhibits inhibitory effects on cholinesterases, which are important in neurotransmission.

- Anticancer Properties : Preliminary studies suggest that CPEA may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines.

- Neuroprotective Effects : There is emerging evidence indicating that CPEA may offer neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.

Enzyme Inhibition Studies

Table 1 summarizes the inhibitory effects of CPEA on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 45.3 | 78.9 | 1.74 |

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. The selectivity index (SI) suggests a moderate preference for AChE over BuChE, which is beneficial for targeting specific neurological pathways without affecting cholinergic signaling excessively.

Anticancer Activity

In vitro studies conducted on various cancer cell lines have revealed the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

| MCF-7 | 12.34 |

These results indicate that CPEA exhibits potent anticancer activity, particularly against lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies

-

Case Study: Neuroprotective Effects

- A study evaluated the neuroprotective effects of CPEA in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results demonstrated that treatment with CPEA significantly reduced cell death and oxidative damage markers.

-

Case Study: Anticancer Efficacy

- In a preclinical trial involving xenograft models of lung cancer, administration of CPEA resulted in a notable reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between CPEA and target enzymes. The docking simulations suggest that CPEA forms stable complexes with AChE through multiple hydrogen bonds and hydrophobic interactions, which may explain its inhibitory potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.